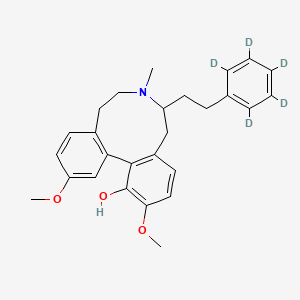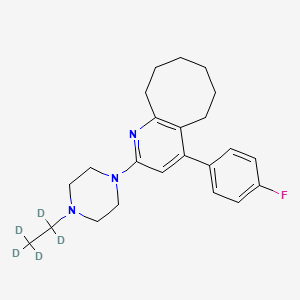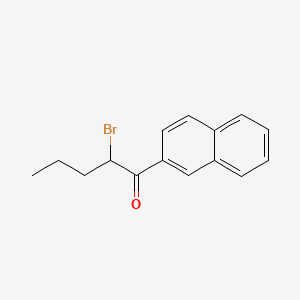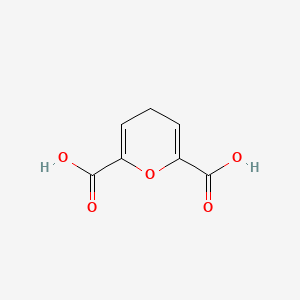
Asocainol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asocainol-d5 is a labelled compound of Asocainol . Asocainol is a class 1a anti-arrhythmic compound . The IUPAC name for this compound is 4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol .
Molecular Structure Analysis
The molecular formula of this compound is C27H26D5NO3 . The molecular weight is 422.57 . The structure includes a dibenzazonine ring with methoxy groups and a phenethyl group .Aplicaciones Científicas De Investigación
Interaction with Phospholipid Bilayers
Asocainol (ASOC), a class I antiarrhythmic drug, is known for its action on sodium channels of the myocardial cell membrane. Research suggests its mechanism of action could involve nonspecific interactions with phospholipids surrounding channel proteins. X-ray diffraction studies have shown that ASOC can fluidize dimyristoylphosphatidylcholine (DMPC) in both hydrophobic and hydrophilic media but not dimyristoylphosphatidylethanolamine (DMPE) (Suwalsky, Sanchez & Neira, 1993).
Electrophysiological Profile
Studies on isolated perfused guinea-pig hearts and cardiac preparations have revealed that asocainol has electrophysiological effects. These include a decrease in frequency and prolongation of various cardiac electrogram components in response to asocainol. Additionally, asocainol impacts the recovery from inactivation of the maximum rate of rise of the action potential and affects slow response action potentials (Langenfeld, Haverkampf & Antoni, 1984).
Natrium- and Calcium-Antagonistic Effects
Asocainol exhibits a mixed antagonistic effect on Na+, Ca2+, and Mg2+ in mammalian ventricular myocardium. This indicates its position between specific Ca2+ antagonists and predominantly Na+-antagonistic drugs, combining effects of both class-I and class-IV antiarrhythmic drugs. This dual inhibitory action on transmembrane Na+ and Ca2+ conductivities contributes to its antiarrhythmic efficiency (Späh, 1984).
Class Ia Antiarrhythmic Properties
In non-ischemic heart models, asocainol predominantly exhibits class Ia antiarrhythmic properties, with significant effects on the PR interval and QRS duration. It also influences atrial and ventricular effective refractory periods and increases the atrial fibrillation threshold (Thale et al., 1987).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Asocainol-d5, a derivative of Asocainol, primarily targets the sodium (Na+) channels and calcium (Ca2+) channels of the myocardial cell membrane . These channels play a crucial role in the electrical activity of the heart, influencing the heart’s rhythm and rate.
Mode of Action
This compound interacts with its targets by blocking the Na+ and Ca2+ channels. This blocking action inhibits the fast inward Na+ current and the slow Ca2+ influx . The compound’s interaction with these channels results in alterations in the action potentials of the heart cells .
Biochemical Pathways
The blocking of Na+ and Ca2+ channels by this compound affects the electrical conduction pathways in the heart. This leads to a decrease in the upstroke velocity of action potentials, a reduction in the amplitude of action potentials, and a shortening of the action potential duration . These changes can influence the heart’s rhythm and potentially have antiarrhythmic effects.
Pharmacokinetics
The potency of asocainol and its enantiomers is thought to be determined by changes in drug diffusion, its mobility in the electric field, and protonation . These factors could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, impacting its bioavailability.
Result of Action
The result of this compound’s action is a decrease in the frequency of heartbeats and a prolongation of the PQ, QRS, and QT intervals in the cardiac electrogram . In addition, it reduces the rate of diastolic depolarization and diminishes the amplitude and the upstroke velocity of the action potential . These effects can help in the management of arrhythmias.
Action Environment
The action of this compound can be influenced by various environmental factors such as membrane potential and stimulus frequency . Lowering the membrane potential and/or increasing the stimulus frequency enhances the effects of this compound . .
Análisis Bioquímico
Biochemical Properties
Asocainol-d5, like its parent compound Asocainol, is known to interact with sodium channels of the myocardial cell membrane . It is involved in the blocking of these channels, thereby influencing biochemical reactions within the cell .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For instance, in guinea-pig ventricular myocytes, it has been found to inhibit whole-cell Na+ currents . This inhibition is more pronounced for the (+)-enantiomer of Asocainol . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sodium channels in the myocardial cell membrane . By blocking these channels, it affects the upstroke velocity of action potentials, thereby influencing the electrical activity of the cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, in guinea-pig ventricular myocytes, the inhibition of whole-cell Na+ currents by this compound was found to be time-dependent .
Propiedades
IUPAC Name |
4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3/i4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHSKBXWWSQME-UPKDRLQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[2-13C]Threose](/img/structure/B584009.png)


![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)



![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8](/img/no-structure.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)
